- Preparation of anthranilic acids from 2-chlorobenzoic acids, Japan, , ,
Cas no 89-77-0 (2-Amino-4-chlorobenzoic acid)
2-Amino-4-chlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-chlorobenzoic acid
- 4-chloroanthranil acid
- p-Chloro-o-Amino Benzoic Acid
- RARECHEM AL BO 0400
- 2-amino-4-chloro-benzoicaci
- 2-Amino-4-chlorobenzoicacid(4-Chloroanthranilicacid)
- 4-chloro-anthranilicaci
- Anthranilic acid, 4-chloro-
- Benzoic acid, 2-amino-4-chloro-
- 4-CHLOROANTHRANILIC ACID
- 4-CHLORO-2-AMINOBENZOIC ACID
- 3-AMINO-4-CARBOXY-1-CHLOROBENZENE
- 2-CARBOXY-5-CHLOROANILINE
- 2,4-ACBA
- 4-Chloro-2-Aminobenzoic
- 2-Amino-4-chlorobenz
- 2-amino-4-chloro-benzoic acid
- 4-chloro-2-aMino acid
- 4-chloro-2-amino-benzoic acid
- 4-Chloroantranilic acid
- amino-4-chlorobenzoic acid
- LR-81
- 4-Chloroanthranilic acid;Benzoic acid, 2-amino-4-chloro-;4-chloro-2-aminobenzoic acid
- NSC 17188
- 2-amino-4-chlorobenzoic
- LS-35696
- A0661
- NSC-17188
- BIDD:GT0812
- UNII-G55K85R12H
- STL195536
- EN300-19514
- Z104474094
- Q27278774
- F2121-0038
- A811726
- BRN 0743349
- FT-0618166
- 2-amino-4-chloro benzoic acid
- InChI=1/C7H6ClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11
- G55K85R12H
- Anthranilic acid, 4-chloro- (6CI,7CI,8CI)
- CS-D1675
- SCHEMBL128885
- CHEBI:194581
- DTXSID80237473
- AKOS000119774
- A-5331
- 4-Chloro anthranilic acid
- 2-amino-4chlorobenzoic acid
- AI3-52450
- MFCD00007778
- AC-2458
- 2-Amino-4-chlorobenzoic acid, 98%
- BCP30811
- 4-14-00-01072 (Beilstein Handbook Reference)
- 2-azanyl-4-chloranyl-benzoic acid
- STR01923
- SY001306
- 4-chloranthranilsyre
- PS-4144
- EINECS 201-938-5
- AM20060807
- NSC17188
- 89-77-0
- 2-Amino-4-chlorobenzoic acid (ACI)
- Anthranilic acid, 4-chloro- (6CI, 7CI, 8CI)
- 2-Amino-4-chlorobenzoic acid,98%
- 2-AMINO-4-CHLOROBENZOICACID
- 4-Chloroanthranilic Acid; 2-Amino-4-chlorobenzoic Acid; 4-Chloro-2-aminobenzoic Acid; 4-Chloroanthranilic Acid; NSC 17188
- NS00039342
- DB-030815
- 2-Aminobenzoic acid, 4-chloro-
-
- MDL: MFCD00007778
- Inchi: 1S/C7H6ClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
- InChI Key: JYYLQSCZISREGY-UHFFFAOYSA-N
- SMILES: O=C(C1C(N)=CC(Cl)=CC=1)O
- BRN: 743349
Computed Properties
- Exact Mass: 171.00900
- Monoisotopic Mass: 171.008706
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.3246 (rough estimate)
- Melting Point: 231-233 °C (lit.)
- Boiling Point: 250°C (rough estimate)
- Flash Point: >100℃
- Refractive Index: 1.5560 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 63.32000
- LogP: 2.20160
2-Amino-4-chlorobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:DG1570000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
2-Amino-4-chlorobenzoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-Amino-4-chlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011358-25g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | >95% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 011358-100g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | >95% | 100g |
£34.00 | 2022-03-01 | |
| Fluorochem | 011358-250g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | >95% | 250g |
£66.00 | 2022-03-01 | |
| Fluorochem | 011358-500g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | >95% | 500g |
£112.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101215-250g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | 98% | 250g |
¥288.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101215-500g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | 98% | 500g |
¥488.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101215-100g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | 98% | 100g |
¥124.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101215-5g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | 98% | 5g |
¥33.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101215-25g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | 98% | 25g |
¥55.90 | 2023-09-04 | |
| Fluorochem | 011358-1g |
2-Amino-4-chlorobenzoic acid |
89-77-0 | >95% | 1g |
£10.00 | 2022-03-01 |
2-Amino-4-chlorobenzoic acid Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide , Disodium sulfide Solvents: Water
1.3 Reagents: Hydrazine Solvents: Isopropanol , Water
Production Method 2
- Synthesis and antileishmaniasis activity of 2-(2'-chlorostyryl)-4-(δ-diethylamino-α-methylbutylamino)-7-chloroquinazoline diphosphate, Khimiko-Farmatsevticheskii Zhurnal, 1987, 21(1), 38-49
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.7
- Selenium-catalyzed intramolecular atom- and redox-economical transformation of o-nitrotoluenes into anthranilic acids, Green Chemistry, 2021, 23(8), 2986-2991
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
- Discovery of Novel Tacrine-Pyrimidone Hybrids as Potent Dual AChE/GSK-3 Inhibitors for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2021, 64(11), 7483-7506
Production Method 5
- Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease, Chemical Biology & Drug Design, 2016, 88(5), 710-723
2-Amino-4-chlorobenzoic acid Raw materials
- 4-Chloro-2-nitrobenzoic acid
- 2,4-Dichlorobenzoic acid
- Methyl 2-amino-4-chlorobenzoate
- Benzoic acid, 2,4-dichloro-, potassium salt
2-Amino-4-chlorobenzoic acid Preparation Products
2-Amino-4-chlorobenzoic acid Suppliers
2-Amino-4-chlorobenzoic acid Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 2-Amino-4-chlorobenzoic acid
Introduction to 2-Amino-4-chlorobenzoic acid (CAS No. 89-77-0) and Its Emerging Applications in Chemical and Pharmaceutical Research
2-Amino-4-chlorobenzoic acid, identified by the chemical abstracts service number 89-77-0, is a versatile intermediate in organic synthesis and a compound of significant interest in the pharmaceutical and agrochemical industries. Its unique structural properties, featuring both an amino group and a chloro substituent on a benzoic acid backbone, make it a valuable building block for the development of novel bioactive molecules. This introduction explores the compound's chemical characteristics, synthetic pathways, and its role in contemporary research, particularly highlighting recent advancements in medicinal chemistry and drug discovery.
The molecular structure of 2-Amino-4-chlorobenzoic acid consists of a benzene ring substituted with an amino group at the 2-position and a chloro group at the 4-position. This arrangement imparts distinct reactivity patterns, enabling its use in various chemical transformations such as nucleophilic aromatic substitution, condensation reactions, and coupling processes. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups enhances its utility as a chiral or conformationally constrained scaffold in medicinal chemistry.
In recent years, 2-Amino-4-chlorobenzoic acid has garnered attention for its role in the synthesis of pharmacologically active compounds. One notable area of research involves its application in the development of antimicrobial agents. The benzoic acid core is a common motif in antibiotics and antifungals, while the chloro and amino substituents can be further functionalized to modulate binding interactions with bacterial enzymes or fungal cell wall components. Studies have demonstrated that derivatives of this compound exhibit promising activity against resistant strains of *Staphylococcus aureus* and *Enterococcus faecalis*, highlighting its potential as a lead compound for novel antimicrobial therapies.
Another significant application lies in the field of anticancer research. The structural features of 2-Amino-4-chlorobenzoic acid allow for the design of molecules that can inhibit key enzymes involved in tumor proliferation and angiogenesis. For instance, researchers have explored its derivatives as inhibitors of tyrosine kinases, which are overexpressed in many solid tumors. Preliminary studies suggest that certain benzoic acid-based inhibitors can disrupt signaling pathways such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), thereby inhibiting tumor growth and metastasis. The chloro substituent plays a crucial role in enhancing binding affinity through π-stacking interactions with aromatic residues in target proteins.
The agrochemical sector also benefits from the versatility of 2-Amino-4-chlorobenzoic acid. Its derivatives have been investigated as intermediates for synthesizing herbicides and fungicides. The benzoic acid moiety is known to interact with plant-specific enzymes, while the amino group can be modified to improve soil mobility or herbicidal activity. Recent developments have focused on creating environmentally friendly agrochemicals with reduced toxicity to non-target organisms. By leveraging the reactivity of 2-Amino-4-chlorobenzoic acid, chemists have developed compounds that offer selective weed control without harming beneficial crops or soil microbes.
Synthetic methodologies for 2-Amino-4-chlorobenzoic acid have been refined over time to achieve high yields and purity levels suitable for industrial-scale production. One common approach involves the chlorination of 2-amino benzoic acid using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Alternatively, direct functionalization at the 4-position can be achieved through nucleophilic aromatic substitution reactions where halogenated precursors are treated with ammonia or amine derivatives under controlled conditions. Advances in catalytic systems, such as palladium-catalyzed cross-coupling reactions, have further expanded synthetic possibilities, enabling the introduction of diverse substituents at multiple positions on the benzoic acid core.
The growing demand for 2-Amino-4-chlorobenzoic acid has prompted improvements in production efficiency and sustainability. Modern synthetic routes emphasize green chemistry principles by minimizing waste generation and reducing reliance on hazardous reagents. Continuous flow chemistry has emerged as a particularly promising technique for large-scale synthesis, offering better control over reaction conditions and improved energy efficiency compared to traditional batch processing methods. Additionally, biocatalytic approaches using engineered enzymes have been explored to enhance selectivity and reduce environmental impact.
Future directions in research involving 2-Amino-4-chlorobenzoic acid are likely to focus on expanding its applications into other therapeutic areas such as neurology and immunology. The compound's structural framework provides an excellent platform for designing molecules that interact with neurotransmitter receptors or immune system modulators. For example, derivatives could be developed as potential treatments for neurodegenerative diseases like Alzheimer's or Parkinson's by targeting acetylcholinesterase or dopamine receptors. Similarly, its incorporation into immunomodulatory agents could offer new strategies for managing autoimmune disorders or enhancing vaccine efficacy.
In conclusion, 2-Amino-4-chlorobenzoic acid (CAS No. 89-77-0) is a multifunctional compound with broad utility across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical modifications, making it indispensable for synthesizing bioactive molecules with applications ranging from antimicrobial agents to anticancer drugs and sustainable agrochemicals. As research continues to uncover new therapeutic possibilities, the importance of this intermediate will only grow stronger, driving innovation in drug discovery and industrial chemistry.
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